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Introduction: Isoniazid, also known as isonicotinic acid hydrazide (INH), is a cornerstone first-
line medication for the treatment and prophylaxis of tuberculosis.[1][2] It functions as a prodrug,
activated by the mycobacterial catalase-peroxidase enzyme (KatG), which then inhibits the
synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5] Due to
its critical role in global health, efficient and reliable synthesis protocols are of great interest to
the scientific community. This document provides detailed experimental protocols for the
synthesis of isoniazid, summarizes key quantitative data, and illustrates the experimental
workflow. The primary methods detailed are the reaction of an isonicotinate ester with
hydrazine hydrate and the direct conversion of isonicotinamide with hydrazine hydrate, which is
noted for its high yield and purity.[6][7]

Experimental Protocols

Two primary, high-yield methods for the synthesis of isoniazid are presented below.

Method 1: Synthesis from Isonicotinamide and
Hydrazine Hydrate

This protocol describes a single-step conversion of isonicotinamide to isoniazid with a high
yield (>95%) and purity (>99%).[6][7][8][9]

Materials:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3419969?utm_src=pdf-interest
https://www.benchchem.com/product/b3419969?utm_src=pdf-body
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377993.html
https://repositorio.unesp.br/server/api/core/bitstreams/6d750ad1-dee7-4587-9334-bc69759b7916/content
https://en.wikipedia.org/wiki/Isoniazid
https://www.apexbt.com/isoniazid.html
https://www.ncbi.nlm.nih.gov/books/NBK557617/
https://patents.google.com/patent/EP1575921B1/en
https://patentscope.wipo.int/search/en/WO2004056778
https://patents.google.com/patent/EP1575921B1/en
https://patentscope.wipo.int/search/en/WO2004056778
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20081203/patents/EP1575921NWB1/document.html
https://patents.google.com/patent/EP1575921A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

* Isonicotinamide

e Hydrazine Hydrate (100%)

e C1to C3 Alcohol (e.g., Methanol or Ethanol)
e Glycerine Bath

» Round-bottom flask with reflux condenser
 Distillation apparatus

Procedure:

» Dissolution: Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., methanol or absolute
ethanol) in a round-bottom flask. The ratio of isonicotinamide to alcohol can range from 1:1
to 1:8.[6][8]

» Addition of Hydrazine Hydrate: Add 100% hydrazine hydrate to the solution. The molar ratio
of hydrazine hydrate to isonicotinamide is typically between 0.7 to 1.1.[6]

o Reflux: Heat the reaction mixture to reflux using a glycerine bath. The temperature should be
maintained between 100°C and 120°C.[6] Continue refluxing for a period of 3 to 5 hours.[6] A
common duration is 4 hours.[6][8][10]

e Solvent Removal: After the reflux period is complete, distill off the alcohol solvent.[6][8]

e Product Isolation: The resulting solid mass is isonicotinic acid hydrazide (INH). The product
should be collected while still hot.[6][8][10]

 Purification (if necessary): The product can be further purified by recrystallization, for
example, from an ethanol/water mixture.[11]

Method 2: Synthesis from Ethyl Isonicotinate and
Hydrazine Hydrate

This method involves the reaction of an ester of isonicotinic acid with hydrazine. It generally
proceeds at a lower temperature than direct condensation from isonicotinic acid and provides
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good vyields.[1]

Materials:

Ethyl Isonicotinate

Hydrazine Hydrate

Ethanol

Round-bottom flask with reflux condenser

Procedure:

e Mixing Reagents: In a round-bottom flask, combine ethyl isonicotinate, ethanol, and
hydrazine hydrate.[1] A molar ratio of 1:1.5 for ethyl isonicotinate to hydrazine has been
shown to be effective.[1]

o Reaction: Heat the mixture to a temperature of 70-75°C.[1]

o Monitoring: The reaction progress can be monitored by techniques such as Thin Layer
Chromatography (TLC).

e Product Isolation: Upon completion, the product can be isolated. This often involves cooling
the mixture to induce crystallization.

 Purification: The synthesized isoniazid can be purified through recrystallization to achieve a
high-purity final product.[1] The melting point of the purified compound is a key indicator of

purity.[1]

Data Presentation

The following tables summarize quantitative data from various synthesis experiments.

Table 1: Summary of Synthesis from Isonicotinamide
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Table 2: Summary of Synthesis from Isonicotinic Acid Esters
Reactant
Starting Ratio . Max Yield
. Temp. (°C) Time (h) Reference
Material (Ester:Hydr (%)
azine)
Ethyl
o 1:1.5 70-75 72.9 [1]
Isonicotinate
Isonicotinic
129-130 4 78.6 [1]

Acid (Direct)

Table 3: Physicochemical Properties of Isoniazid
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Property Value Reference

Molecular Formula CeH7N3O [2][12][13]

Molecular Weight 137.14 g/mol [2][12][13]

Appearance Colorless or white crystalline (L2J[13][14]

powder

Melting Point 170-171.4°C [1112]

Solubility in Water ~14% at 25°C [2]

Solubility in Ethanol ~2% at 25°C [2]

pH (1% ag. solution) 55-6.5 [2][14]
Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of

isoniazid from isonicotinamide.
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Workflow for Isoniazid Synthesis from Isonicotinamide
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Caption: Experimental workflow for isoniazid synthesis.

Conclusion

The synthesis of isoniazid can be achieved through several reliable methods. The conversion
of isonicotinamide using hydrazine hydrate in an alcoholic solvent stands out as a particularly
efficient, single-step process that consistently delivers high yields and purity.[6][7] The
alternative route from ethyl isonicotinate is also effective and operates under milder
temperature conditions.[1] The protocols and data provided herein offer a comprehensive guide
for researchers in the synthesis of this vital antitubercular agent. Proper characterization of the
final product, including melting point determination and spectroscopic analysis, is crucial to
confirm its identity and purity.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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